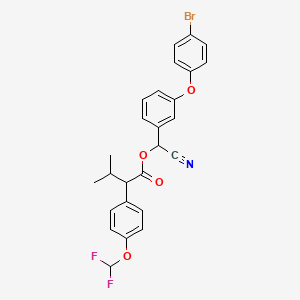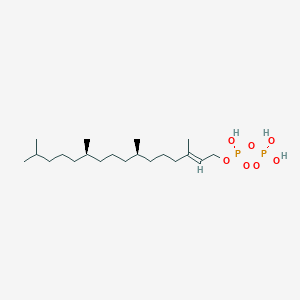
Flubrocythrinate
Descripción general
Descripción
Flubrocythrinate, also known as brofluthrinate, is a synthetic pyrethroid insecticide primarily used in China. It is effective against a variety of pests, including pod borers, aphids, and spider mites. The compound is characterized by its high efficacy and activity, making it a valuable tool in agricultural pest control .
Métodos De Preparación
The synthesis of flubrocythrinate involves several key steps:
Preparation of α-cyano-3-(4’-bromophenoxy)benzyl alcohol: This intermediate is synthesized by reacting m-phenoxybenzaldehyde with bromine and sodium cyanide.
Synthesis of this compound: The final compound is obtained by reacting the above intermediate with 4-difluoromethoxy-3’-methylbutyyl chloride under specific conditions.
Industrial production methods typically involve large-scale synthesis using similar reaction pathways, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Flubrocythrinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and cyano groups, using reagents like sodium hydroxide or ammonia.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Flubrocythrinate has several scientific research applications:
Chemistry: It is used as a reference standard in environmental testing and pesticide analysis.
Biology: The compound is studied for its effects on various pests and its potential impact on non-target organisms.
Medicine: Research is ongoing to explore its potential use in developing new insecticidal formulations.
Industry: This compound is used in the production of insecticides for agricultural and household use.
Mecanismo De Acción
Flubrocythrinate exerts its effects by targeting the nervous system of insects. It binds to sodium channels in nerve cells, causing prolonged depolarization and eventual paralysis of the insect. This mode of action is similar to other pyrethroid insecticides, making it highly effective against a wide range of pests .
Comparación Con Compuestos Similares
Flubrocythrinate is similar to other pyrethroid insecticides such as permethrin, cypermethrin, and deltamethrin. it is unique in its specific chemical structure, which includes a bromophenoxy group and a difluoromethoxy group. This structure contributes to its high efficacy and selectivity against certain pests .
Similar Compounds
- Permethrin
- Cypermethrin
- Deltamethrin
This compound’s unique combination of chemical groups and its high efficacy make it a valuable addition to the arsenal of pyrethroid insecticides.
Propiedades
IUPAC Name |
[[3-(4-bromophenoxy)phenyl]-cyanomethyl] 2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrF2NO4/c1-16(2)24(17-6-10-21(11-7-17)33-26(28)29)25(31)34-23(15-30)18-4-3-5-22(14-18)32-20-12-8-19(27)9-13-20/h3-14,16,23-24,26H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHNCQOJJZAOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC(F)F)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrF2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057992 | |
| Record name | Brofluthrinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160791-64-0 | |
| Record name | Brofluthrinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(7Z)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1254936.png)

![1-[(2E,8E)-9-(3,4-methylenedioxyphenyl)-2,8-nonadienoyl]pyrrolidine](/img/structure/B1254938.png)





![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, hexahydro-N-[2-[(iodoacetyl)aMino]ethyl]-2-oxo-, (3aS,4S,6aR)-](/img/structure/B1254950.png)
